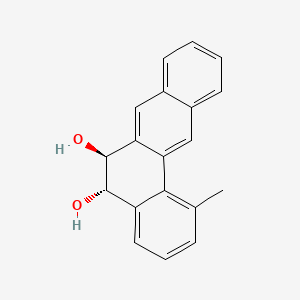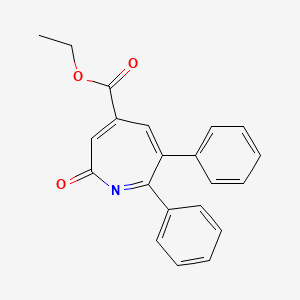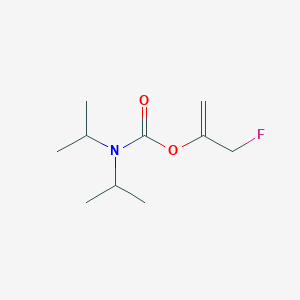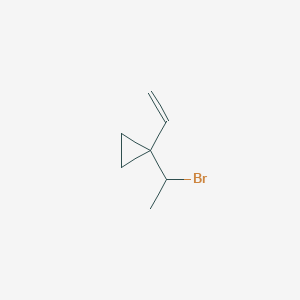
1-(Chloromethyl)-1-methylpiperidin-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Chloromethyl)-1-methylpiperidin-1-ium chloride is a quaternary ammonium compound with a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-1-methylpiperidin-1-ium chloride typically involves the reaction of 1-methylpiperidine with chloromethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
1-Methylpiperidine+Chloromethyl chloride→1-(Chloromethyl)-1-methylpiperidin-1-ium chloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reactant concentrations, are optimized to maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Chloromethyl)-1-methylpiperidin-1-ium chloride can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous solutions, leading to the formation of 1-methylpiperidine and hydrochloric acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Hydrolysis: Acidic or basic aqueous solutions are used to facilitate hydrolysis.
Major Products Formed
Substitution Reactions: Products include various substituted piperidines.
Oxidation and Reduction Reactions: Products depend on the specific conditions and reagents used.
Hydrolysis: The primary products are 1-methylpiperidine and hydrochloric acid.
Applications De Recherche Scientifique
1-(Chloromethyl)-1-methylpiperidin-1-ium chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological processes involving quaternary ammonium compounds.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(Chloromethyl)-1-methylpiperidin-1-ium chloride involves its interaction with biological molecules through its quaternary ammonium group. This interaction can disrupt cellular processes, leading to antimicrobial or anticholinergic effects. The molecular targets and pathways involved include:
Cell Membranes: The compound can interact with cell membranes, leading to increased permeability and cell lysis.
Enzymes: It can inhibit enzymes involved in neurotransmission, leading to anticholinergic effects.
Comparaison Avec Des Composés Similaires
1-(Chloromethyl)-1-methylpiperidin-1-ium chloride can be compared with other quaternary ammonium compounds, such as:
Benzalkonium Chloride: A widely used antimicrobial agent.
Cetyltrimethylammonium Bromide: Used as a surfactant and antiseptic.
Tetraethylammonium Chloride: Used in research to study ion channels.
Uniqueness
This compound is unique due to its specific structure, which combines a piperidine ring with a chloromethyl group
Conclusion
This compound is a versatile compound with significant potential in various fields Its unique chemical properties and reactivity make it a valuable tool in scientific research and industrial applications
Propriétés
| 104654-34-4 | |
Formule moléculaire |
C7H15Cl2N |
Poids moléculaire |
184.10 g/mol |
Nom IUPAC |
1-(chloromethyl)-1-methylpiperidin-1-ium;chloride |
InChI |
InChI=1S/C7H15ClN.ClH/c1-9(7-8)5-3-2-4-6-9;/h2-7H2,1H3;1H/q+1;/p-1 |
Clé InChI |
GPRNYIAHBURESS-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1(CCCCC1)CCl.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













